![molecular formula C54H79Au2BF4N4O B12322370 oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is a complex organometallic compound that features a gold center coordinated with an imidazole ligand and a tetrafluoroborate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate typically involves the reaction of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with a gold precursor, such as gold chloride, in the presence of a suitable base. The reaction is often carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of gold nanoparticles.
Substitution: Ligand exchange reactions can occur, where the imidazole ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction can produce gold nanoparticles.
Applications De Recherche Scientifique
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: The compound’s catalytic properties make it valuable in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate exerts its effects involves the coordination of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The imidazole ligand plays a crucial role in stabilizing the gold center and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound features a similar imidazole ligand but lacks the gold center.
1,3-Bis(2,6-diisopropylphenyl)-2H-imidazole: Another related compound with a similar ligand structure but different metal coordination.
Uniqueness
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is unique due to the presence of the gold center, which imparts distinct catalytic properties and reactivity compared to similar compounds without gold. The tetrafluoroborate counterion also contributes to its stability and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C54H79Au2BF4N4O |
|---|---|
Poids moléculaire |
1281.0 g/mol |
Nom IUPAC |
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate |
InChI |
InChI=1S/2C27H38N2.2Au.BF4.H2O/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;2-1(3,4)5;/h2*9-16,18-21H,17H2,1-8H3;;;;1H2/q;;;;-1;/p+1 |
Clé InChI |
UOEFWRNBKJUZAJ-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[OH3+].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
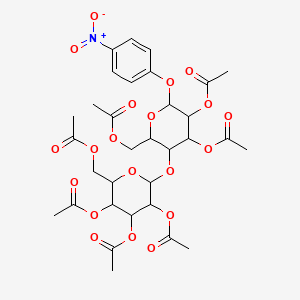
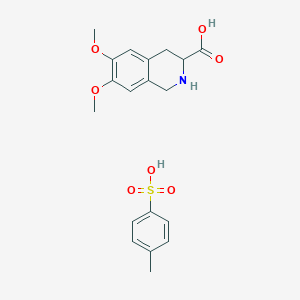

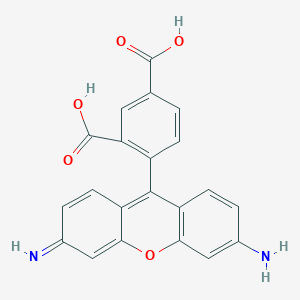
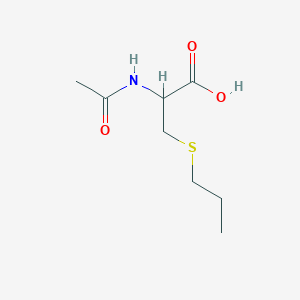
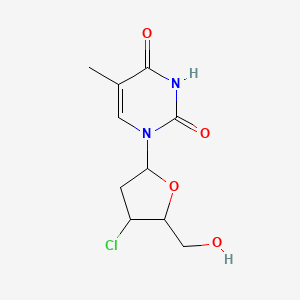
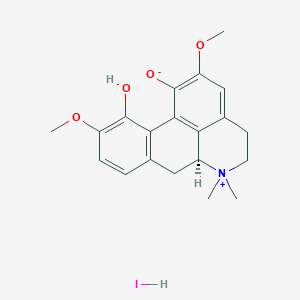
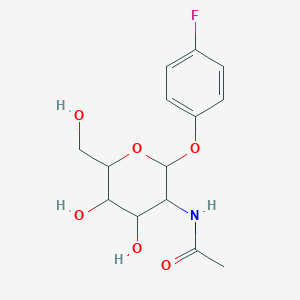
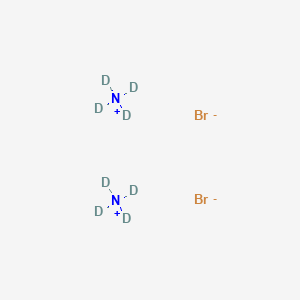
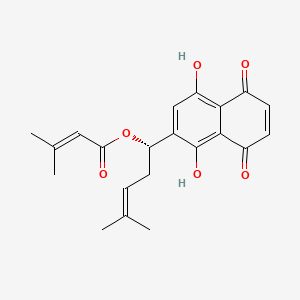

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
